1-[Bromo(phenyl)methyl]-4-fluorobenzene
Description
Contextualization of Halogenated Benzylic Systems in Contemporary Synthesis
Halogenated benzylic systems are organic compounds containing a halogen atom bonded to a carbon atom which is, in turn, directly attached to an aromatic ring. This structural arrangement confers unique reactivity upon the molecule. The benzylic position is notably reactive due to the ability of the adjacent aromatic ring to stabilize intermediates, whether they be carbocations, radicals, or carbanions, through resonance. chemistrysteps.com This stabilization lowers the activation energy for reactions occurring at the benzylic carbon, making these systems valuable precursors in organic synthesis. chemistrysteps.com
Benzylic halogenation, the process of introducing a halogen to this position, is a fundamental transformation. numberanalytics.com Classic methods often involve free-radical substitution using reagents like N-Bromosuccinimide (NBS) or elemental bromine under UV light or with heat, which proceeds via a radical chain mechanism. chemistrysteps.comucalgary.ca These benzylic halides are versatile synthons, readily participating in nucleophilic substitution (both S_N1 and S_N2) and elimination reactions. chemistrysteps.comquora.com
Contemporary research has expanded this toolkit significantly, focusing on more selective and efficient methods. The rise of photoredox catalysis, for instance, has enabled the functionalization of benzylic C–H bonds under mild conditions, opening new avenues for creating complex molecules. rsc.orgrsc.org The importance of benzylic halides is underscored by their role as key intermediates in the synthesis of fine chemicals, agrochemicals, and a wide array of pharmaceutical agents. researchgate.net
Structural Characteristics and Chemical Significance of 1-[Bromo(phenyl)methyl]-4-fluorobenzene
This compound is a diarylmethane derivative with specific structural features that dictate its chemical behavior and potential applications. Its core structure consists of a central carbon atom (the benzylic carbon) bonded to a hydrogen, a phenyl group, a 4-fluorophenyl group, and a bromine atom.
The key chemical significance of this compound arises from two primary components:
The Benzylic Bromide: The carbon-bromine bond at the benzylic position is inherently reactive. Bromine is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions. The diarylmethyl carbocation that would be formed in an S_N1-type mechanism is highly stabilized by resonance delocalization across both aromatic rings, suggesting a propensity for such reactions. chemistrysteps.com
The 4-Fluorophenyl Group: The presence of a fluorine atom on one of the phenyl rings is of particular importance. Fluorine is the most electronegative element, and its incorporation into organic molecules can profoundly alter their physical, chemical, and biological properties. acs.orgnumberanalytics.com The carbon-fluorine bond is the strongest in organic chemistry, lending great stability to the molecule itself. alfa-chemistry.com In the context of medicinal chemistry and materials science, the introduction of fluorine can modify properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. numberanalytics.comalfa-chemistry.com The fluorine atom in this compound can therefore be used to tune the electronic properties and subsequent reactivity of the molecule or to impart desirable characteristics to a final target compound. solubilityofthings.com
| Property | Value | Reference |
|---|---|---|
| CAS Number | 365-20-8 | bldpharm.combiosynth.com |
| Molecular Formula | C₁₃H₁₀BrF | bldpharm.combiosynth.com |
| Molecular Weight | 265.12 g/mol | bldpharm.combiosynth.com |
| SMILES | FC1=CC=C(C(Br)C2=CC=CC=C2)C=C1 | bldpharm.com |
Overview of Academic Research Trajectories for Related Chemical Entities
The academic interest in a molecule like this compound can be understood by examining research trends for compounds that share its core functionalities.
Benzylic Halides: Research on benzylic halides has evolved from fundamental studies of their reactivity to their application in complex synthetic challenges. Recent work has focused on developing catalytic methods that enable the use of benzylic halides in cross-coupling reactions. nih.gov For example, phosphonic acid has been used to mediate both the dehalogenation of benzyl (B1604629) halides and their use in Friedel-Crafts type benzylation reactions to form diarylmethanes. rsc.orgresearchgate.net This highlights a trajectory towards greener, metal-free reaction conditions. rsc.org
Organofluorine Compounds: The field of organofluorine chemistry has expanded dramatically, driven by the high demand for fluorinated molecules in the pharmaceutical and agrochemical industries. wikipedia.orgresearchgate.net It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com Research focuses on developing novel and selective fluorination methods and on using fluorinated building blocks to synthesize new chemical entities with enhanced properties. numberanalytics.com
Aryl Halides: Simpler related structures, such as 1-bromo-4-fluorobenzene (B142099), are themselves important research chemicals. They are widely used as substrates in transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction to form biaryl compounds, which are common structures in many functional molecules. wikipedia.orgresearchgate.net The reactivity of 1-bromo-4-fluorobenzene also allows for the formation of Grignard reagents, which are powerful tools for creating new carbon-carbon bonds. wikipedia.orgstackexchange.com
Collectively, these research trajectories indicate that molecules combining benzylic halides with fluorinated aromatic rings are of significant interest as versatile intermediates for constructing complex, high-value molecules.
Delineation of Research Scope and Foundational Inquiries Pertaining to this compound
Based on its structural characteristics and the research context of related compounds, the primary research scope for this compound is its application as a synthetic building block. Foundational inquiries into this compound would likely center on several key questions:
Reactivity and Mechanistic Studies: How does the electronic influence of the para-fluoro substituent affect the rate and mechanism of nucleophilic substitution at the benzylic center compared to its non-fluorinated analog? Does it favor S_N1 over S_N2 pathways, and to what extent?
Synthetic Utility: What is the scope of nucleophiles that can effectively displace the benzylic bromide? This would involve exploring reactions with a wide range of oxygen, nitrogen, carbon, and sulfur nucleophiles to build a library of new, functionalized diarylmethane derivatives.
Application in Modern Catalysis: Can this compound serve as a substrate in modern catalytic reactions, such as photoredox-mediated couplings? Its participation in such reactions could enable the formation of challenging C-C or C-heteroatom bonds under mild conditions. rsc.orgnih.gov
Precursor to Complex Molecules: How can this compound be used as a key intermediate in the multi-step synthesis of larger, more complex targets, particularly those designed for applications in medicinal chemistry or materials science where the 4-fluorophenyl motif is desirable?
The investigation of these questions would fully characterize the chemical utility of this compound and establish its role as a valuable tool in the synthetic organic chemist's repertoire.
Structure
3D Structure
Properties
IUPAC Name |
1-[bromo(phenyl)methyl]-4-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKLYJMIRXCQEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Bromo Phenyl Methyl 4 Fluorobenzene
Classical and Contemporary Synthetic Routes for Benzylic Halides
The preparation of benzylic halides, including 1-[Bromo(phenyl)methyl]-4-fluorobenzene, leverages a variety of well-established chemical transformations. These routes typically involve the functionalization of a pre-formed benzylic carbon or the construction of the aromatic framework followed by halogenation.
Free-Radical Bromination Strategies
Free-radical bromination is a powerful and direct method for the introduction of a bromine atom at a benzylic position. masterorganicchemistry.comlibretexts.org This reactivity stems from the relative weakness of benzylic C-H bonds and the resonance stabilization of the resulting benzylic radical. libretexts.orgpearson.com The reaction is typically initiated by light or a radical initiator. chadsprep.com
For the synthesis of this compound, the precursor would be (4-fluorophenyl)(phenyl)methane. The benzylic hydrogen in this molecule is susceptible to abstraction by a bromine radical. A common reagent for this transformation is N-bromosuccinimide (NBS), which provides a low, constant concentration of bromine, minimizing side reactions such as electrophilic aromatic substitution. chadsprep.commasterorganicchemistry.com The reaction is often carried out in a non-polar solvent like carbon tetrachloride (historically) or more environmentally benign solvents like acetonitrile. organic-chemistry.orgresearchgate.net
The general mechanism for benzylic bromination with NBS involves three key steps:
Initiation: Homolytic cleavage of a radical initiator or exposure to light generates a small amount of bromine radicals.
Propagation: A bromine radical abstracts a benzylic hydrogen from (4-fluorophenyl)(phenyl)methane, forming a resonance-stabilized benzylic radical and hydrogen bromide. This benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the desired product and another bromine radical, which continues the chain reaction.
Termination: The reaction ceases when radicals combine with each other.
| Reagent | Conditions | Product | Notes |
| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), light (hν), non-polar solvent | This compound | Provides a low concentration of Br₂, selective for the benzylic position. chadsprep.commasterorganicchemistry.com |
| Bromine (Br₂) | Light (hν) or heat | This compound | Less selective than NBS, can lead to aromatic bromination as a side product. masterorganicchemistry.com |
Halogenation of Alcohols to Yield Benzylic Bromides
Another prevalent method for the synthesis of benzylic bromides is the nucleophilic substitution of a benzylic alcohol. tandfonline.com In this approach, (4-fluorophenyl)(phenyl)methanol serves as the precursor to this compound. The hydroxyl group of the alcohol is a poor leaving group and must first be protonated or converted into a better leaving group.
Various reagents can effect this transformation. Treatment with hydrobromic acid (HBr) is a classic method, where the alcohol is protonated by the acid, followed by displacement by the bromide ion. google.comsciencemadness.org Other common reagents include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂). A combination of triphenylphosphine (B44618) and N-bromosuccinimide has also been shown to be effective for the conversion of benzylic alcohols to benzylic bromides, often under mild conditions. tandfonline.comtandfonline.com Microwave-assisted synthesis using this reagent system can significantly reduce reaction times. tandfonline.comtandfonline.com
| Reagent System | Conditions | Product | Yield |
| HBr / H₂SO₄ | Reflux | Benzyl (B1604629) bromide | High |
| PBr₃ | Anhydrous conditions | Alkyl bromide | Good |
| Triphenylphosphine / NBS | Microwave irradiation, solvent-free | Benzylic bromides | Very high (typically >90%) tandfonline.com |
Friedel-Crafts Reactions and Subsequent Benzylic Functionalization
A multi-step approach commencing with a Friedel-Crafts reaction can also be employed to construct the carbon skeleton of this compound. This strategy involves the acylation of fluorobenzene (B45895) with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form (4-fluorophenyl)(phenyl)methanone. epa.govresearchgate.netchemguide.co.uk The reaction typically shows high para-selectivity on the fluorobenzene ring due to the ortho,para-directing nature of the fluorine atom and steric hindrance at the ortho position. epa.govresearchgate.net
The resulting ketone, (4-fluorophenyl)(phenyl)methanone, can then be converted to the target molecule through two main pathways:
Reduction to Alcohol followed by Bromination: The ketone is first reduced to the corresponding alcohol, (4-fluorophenyl)(phenyl)methanol, using a reducing agent like sodium borohydride (B1222165) (NaBH₄). The subsequent conversion of the alcohol to the bromide is then carried out as described in section 2.1.2.
Reduction to Methane followed by Bromination: A more direct reduction of the ketone to the methylene (B1212753) group of (4-fluorophenyl)(phenyl)methane can be achieved through methods like the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). The resulting diarylmethane is then subjected to free-radical bromination as detailed in section 2.1.1.
| Step | Reagents | Intermediate/Product | Key Considerations |
| Friedel-Crafts Acylation | Fluorobenzene, Benzoyl chloride, AlCl₃ | (4-Fluorophenyl)(phenyl)methanone | High para-selectivity. epa.govresearchgate.net |
| Ketone Reduction (to alcohol) | NaBH₄, Methanol | (4-Fluorophenyl)(phenyl)methanol | Mild conditions. |
| Alcohol Bromination | PBr₃ or HBr | This compound | Standard conversion. |
| Ketone Reduction (to methane) | Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | (4-Fluorophenyl)(phenyl)methane | Harsh conditions. |
| Methane Bromination | NBS, initiator | This compound | Free-radical mechanism. |
Chemo- and Regioselective Synthesis of this compound
Achieving high chemo- and regioselectivity is crucial in the synthesis of specific isomers of substituted aromatic compounds. In the context of this compound, this involves controlling the position of bromination and avoiding unwanted side reactions.
Directed Halogenation Techniques for Specific Isomers
While free-radical bromination is generally selective for the benzylic position over the aromatic rings, further control over regioselectivity on the aromatic rings, should it be desired for other analogs, can be achieved through directed halogenation. organic-chemistry.org However, for the synthesis of this compound itself, the primary concern is the selective bromination at the benzylic carbon. The use of NBS is a key strategy for achieving this chemoselectivity, as it maintains a low concentration of elemental bromine, thereby suppressing competitive electrophilic aromatic bromination. chadsprep.commasterorganicchemistry.com
The inherent directing effects of the substituents on the precursor, (4-fluorophenyl)(phenyl)methane, also play a role. The fluorine atom is a deactivating ortho,para-director, while the phenylmethyl group is a weak activating ortho,para-director. In a potential electrophilic aromatic substitution scenario, these competing effects would lead to a mixture of products. However, under free-radical conditions, the benzylic position is overwhelmingly favored due to the stability of the benzylic radical intermediate. libretexts.org
Stereoselective Approaches to the Chiral Benzylic Center
The benzylic carbon in this compound is a stereocenter. Consequently, the molecule can exist as a racemic mixture of two enantiomers. The synthetic methods described above, such as free-radical bromination and the bromination of a racemic alcohol, will typically result in a racemic product. pearson.com
The development of stereoselective methods to access enantioenriched benzylic halides is an active area of research. One approach involves the use of a chiral catalyst in the cross-coupling of a racemic secondary benzyl bromide with a suitable nucleophile, although this is more relevant to subsequent reactions of the target compound. researchgate.net Another strategy would be to start with an enantioenriched precursor, such as optically active (4-fluorophenyl)(phenyl)methanol. This chiral alcohol could potentially be prepared through asymmetric reduction of (4-fluorophenyl)(phenyl)methanone using a chiral reducing agent or an enzyme. The subsequent conversion of the enantioenriched alcohol to the bromide would need to proceed with controlled stereochemistry, for example, via an Sₙ2-type reaction which typically occurs with inversion of configuration. organic-chemistry.org
Optimization of Synthetic Pathways and Reaction Conditions
Optimizing the synthesis of benzylic bromides involves a multi-faceted approach aimed at enhancing reaction rates, improving product purity, and ensuring the process is both scalable and environmentally responsible. Key areas of focus include the development of advanced catalytic systems, the strategic selection of solvents, and the implementation of process intensification technologies.
The synthesis of benzyl bromides can be effectively achieved through radical bromination pathways. While traditional methods often rely on thermal or photochemical initiation, the use of catalytic systems, particularly Lewis acids, has emerged as a powerful strategy for promoting these reactions under mild conditions. researchgate.netnih.gov
Lewis acids have been shown to efficiently catalyze the bromination of aromatic side chains using brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). researchgate.netnih.gov This catalysis is believed to proceed via a radical-generation pathway. researchgate.net Among various Lewis acids, Zirconium(IV) chloride (ZrCl₄) has demonstrated particularly high catalytic activity for benzylic bromination. researchgate.netnih.gov The use of a Lewis acid catalyst can dramatically increase the reaction rate compared to uncatalyzed reactions. nih.gov In contrast, Brønsted acids tend to promote electrophilic aromatic substitution on the benzene (B151609) ring rather than the desired benzylic bromination. researchgate.netnih.gov
Research has explored the efficacy of various metal halides as catalysts for this transformation. The selection of the catalyst can significantly influence the reaction's efficiency and selectivity.
Table 1: Comparison of Lewis Acid Catalysts in Benzylic Bromination of Toluene
| Catalyst (mol%) | Brominating Agent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| ZrCl₄ (10) | DBDMH | 1 | 99 | nih.gov |
| HfCl₄ (10) | DBDMH | 1 | 95 | nih.gov |
| AlCl₃ (10) | DBDMH | 24 | 93 | nih.gov |
| FeCl₃ (10) | DBDMH | 24 | 82 | nih.gov |
| SnCl₄ (10) | DBDMH | 24 | 56 | nih.gov |
Yields were determined by GC analysis. Reactions were carried out in dichloromethane (B109758) at room temperature.
The choice of solvent is critical in the synthesis of benzylic bromides as it can profoundly affect reaction kinetics, selectivity, and safety. gla.ac.uk Historically, carbon tetrachloride (CCl₄) was a common solvent for radical brominations like the Wohl-Ziegler reaction, but its toxicity and environmental concerns have necessitated the adoption of alternatives. reddit.commasterorganicchemistry.com
The ideal solvent for benzylic bromination should be inert to the reaction conditions, effectively dissolve the starting materials, and facilitate the desired radical pathway. For reactions using N-bromosuccinimide (NBS), a low-polarity solvent is often preferred to ensure low solubility of NBS, which supports the radical mechanism. reddit.com Aprotic solvents are generally favored for photochemical benzylic brominations. rsc.org
Alternatives to CCl₄ that have been successfully employed include acetonitrile, chlorobenzene, cyclohexane, and 1,2-dichloroethane. reddit.comrsc.orggoogle.com Acetonitrile is a polar aprotic solvent that has proven effective for reactions involving NBS. reddit.comresearchgate.net Chlorobenzene has been selected for its good solubilizing properties and more favorable health and environmental profile compared to other chlorinated solvents. rsc.orggoogle.com In some cases, particularly when the benzylic compound is sensitive to hydrogen bromide, a solvent with low HBr solubility is advantageous. google.com
Table 2: Solvents Used in Benzylic Bromination Reactions
| Solvent | Polarity | Key Characteristics | Common Brominating Agent(s) | Reference |
|---|---|---|---|---|
| Carbon Tetrachloride | Nonpolar | Traditional solvent, now largely phased out due to toxicity. | NBS | masterorganicchemistry.com |
| Acetonitrile | Polar Aprotic | Effective alternative to CCl₄, suitable for flow chemistry. | NBS | reddit.comresearchgate.net |
| Chlorobenzene | Nonpolar | Good solubilizing properties, favorable H&S profile vs. CCl₄. | Bromine | rsc.orggoogle.com |
| 1,2-Dichloroethane | Polar Aprotic | Recommended replacement for CCl₄ in radical brominations. | NBS | reddit.com |
| Cyclohexane | Nonpolar | Suitable for substrates soluble in alkanes. | NBS | reddit.com |
Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. In the context of benzylic bromide synthesis, continuous flow methodologies, particularly those coupled with photochemistry, have proven to be a highly effective strategy. rsc.orgdigitellinc.com
Continuous flow reactors offer significant advantages over traditional batch reactors for photochemical reactions. digitellinc.com They provide superior light penetration, precise control over residence time and temperature, and enhanced safety by minimizing the volume of hazardous materials at any given time. researchgate.netrsc.org This technology addresses the scale-up challenges associated with the decrease of light intensity in larger batch reactors. digitellinc.com
Studies have demonstrated the development of continuous photochemical benzylic brominations that achieve exceptionally high throughput and efficiency. rsc.orgacs.org By using an in situ bromine generator (e.g., NaBrO₃/HBr) coupled with a microstructured photochemical reactor, complete conversion of substrates can be achieved with residence times as short as 15 seconds. rsc.org This intensification can also allow for the complete removal of organic solvents, significantly reducing the Process Mass Intensity (PMI) and improving the green merits of the synthesis. rsc.orgdigitellinc.com These continuous flow systems have been scaled to produce multiple kilograms of product per hour, demonstrating their viability for industrial-scale manufacturing. acs.org
Table 3: Performance Metrics of Continuous Flow Benzylic Bromination
| Substrate | Throughput | Residence Time | PMI | Key Innovation | Reference |
|---|---|---|---|---|---|
| Toluene Derivative | High | 15 s | 4.33 (from 13.25) | In situ Br₂ generation, solvent-free | rsc.org |
| Phenylacetone | 180 mmol/h | Not specified | Not specified | Scaled-up flow reactor with a more powerful lamp | researchgate.net |
| 2,6-Dichlorotoluene | Multi-kg/hour | Not specified | Not specified | Smart dimensioning scale-up strategy | acs.org |
PMI = Process Mass Intensity (total mass in / mass of product out)
Mechanistic and Reactivity Studies of 1 Bromo Phenyl Methyl 4 Fluorobenzene
Nucleophilic Substitution Reactions at the Benzylic Center
The benzylic carbon in 1-[Bromo(phenyl)methyl]-4-fluorobenzene is a focal point for nucleophilic substitution reactions due to the combined electronic effects of the adjacent phenyl and 4-fluorophenyl rings and the presence of a good leaving group, bromide. The reactivity and mechanistic pathway of these substitutions are highly sensitive to reaction conditions, the nature of the nucleophile, and the unique electronic influence of the para-fluoro substituent.
The substitution reactions of this compound, a secondary benzylic halide, can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The preferred pathway is determined by a balance of electronic and steric factors, as well as reaction conditions. masterorganicchemistry.comyoutube.com
The SN1 mechanism involves a two-step process where the rate-determining step is the spontaneous dissociation of the bromide leaving group to form a benzylic carbocation intermediate. chemicalnote.commasterorganicchemistry.com This pathway is favored for this substrate due to the significant resonance stabilization of the resulting secondary benzylic carbocation by both the phenyl and the 4-fluorophenyl rings. The positive charge can be delocalized into both aromatic systems, significantly lowering the activation energy for carbocation formation. masterorganicchemistry.com
Conversely, the SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide ion. chemicalnote.com The rate of an SN2 reaction is sensitive to steric hindrance around the reaction center. chemicalnote.com For this compound, the presence of two bulky aryl groups creates considerable steric hindrance, which generally disfavors the SN2 pathway compared to a primary halide. However, with a sufficiently strong and unhindered nucleophile, the SN2 mechanism remains a possibility. youtube.com
The choice between these mechanisms can often be directed by the reaction conditions. Weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate, favor the SN1 pathway. youtube.com Strong nucleophiles and polar aprotic solvents favor the SN2 mechanism. youtube.comyoutube.com
| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism |
|---|---|---|
| Substrate Structure | Secondary benzylic position allows for a highly resonance-stabilized carbocation. | Secondary carbon is sterically hindered but still potentially accessible. |
| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH). | Strong, unhindered nucleophiles (e.g., CN⁻, I⁻). |
| Solvent | Polar protic (e.g., ethanol (B145695), water) to stabilize the carbocation and leaving group. | Polar aprotic (e.g., acetone, DMF) to enhance nucleophile strength. |
| Rate Law | Rate = k[Substrate]. First-order overall. masterorganicchemistry.com | Rate = k[Substrate][Nucleophile]. Second-order overall. youtube.com |
The fluorine atom at the para-position of one of the phenyl rings exerts a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R). researchgate.net The interplay of these opposing effects influences the kinetics of both SN1 and SN2 reactions.
In an SN2 reaction, the rate is influenced by the electrophilicity of the benzylic carbon. The electron-withdrawing inductive effect of the 4-fluoro group increases the partial positive charge (δ+) on the benzylic carbon, making it a more attractive target for nucleophilic attack. This would be expected to accelerate the rate of an SN2 reaction.
The stereochemical outcome of a nucleophilic substitution reaction on a chiral center is a key indicator of the underlying mechanism. masterorganicchemistry.com If a chiral sample of this compound were used, the stereochemistry of the product would be highly informative.
SN1 Pathway : The formation of a planar, sp²-hybridized carbocation intermediate allows the nucleophile to attack from either face with nearly equal probability. masterorganicchemistry.com This results in the formation of a racemic or near-racemic mixture of enantiomeric products, meaning both inversion and retention of the original configuration are observed. masterorganicchemistry.compearson.com
SN2 Pathway : This concerted mechanism involves a backside attack by the nucleophile, which forces the molecule's stereochemistry to "invert" in a process known as Walden inversion. chemicalnote.com Starting with a single enantiomer would yield a single enantiomer of the product with the opposite stereochemical configuration. pearson.com
| Mechanism | Intermediate | Stereochemical Product |
|---|---|---|
| SN1 | Planar Carbocation | Racemic Mixture (Inversion + Retention) |
| SN2 | Pentacoordinate Transition State | Inversion of Configuration |
The strength of the nucleophile is a critical factor in determining the reaction mechanism. youtube.com Strong nucleophiles promote the SN2 pathway, while weak nucleophiles favor the SN1 pathway.
For example, the reaction of this compound with sodium cyanide (NaCN) would introduce a strong nucleophile, the cyanide ion (CN⁻). The rate of an SN2 reaction is directly dependent on the nucleophile's concentration and reactivity. youtube.com Therefore, a strong nucleophile like cyanide would likely favor the SN2 mechanism, leading to a product with an inverted stereocenter, assuming a chiral starting material. pearson.compressbooks.pub
In contrast, if the same substrate is reacted with a weak nucleophile, such as water or ethanol (a solvolysis reaction), the SN1 mechanism would be favored. These nucleophiles are not strong enough to initiate a backside attack and will instead wait for the carbocation to form before reacting. youtube.compearson.com This would result in a racemic product mixture.
Organometallic Transformations and Cross-Coupling Chemistry
Beyond nucleophilic substitution, the carbon-bromine bond in this compound serves as a handle for organometallic transformations, particularly for the formation of new carbon-carbon bonds.
Palladium-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry for forming C-C bonds. nobelprize.org Benzylic halides like this compound can serve as electrophilic partners in these reactions.
A typical example is the Suzuki coupling reaction. The general mechanism involves a catalytic cycle that begins with the oxidative addition of the C-Br bond of the benzylic halide to a palladium(0) complex. This step forms an organopalladium(II) intermediate. nobelprize.org In the next step, called transmetalation, an organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. The final step is reductive elimination, where the two organic fragments are joined to form the new C-C bond, and the palladium(0) catalyst is regenerated, allowing the cycle to continue. nobelprize.orgnih.gov
This methodology allows for the coupling of the 1-(4-fluorophenyl)phenylmethyl moiety with a wide variety of other organic groups (aryl, vinyl, alkyl), providing a versatile route to complex molecular architectures that would be difficult to access through traditional nucleophilic substitution.
Palladium-Catalyzed C-C Bond Formation Reactions
Suzuki-Miyaura Coupling with Arylboronic Acids
The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures and other C-C bonds. libretexts.orgresearchgate.net In the context of this compound, this reaction allows for the arylation at the benzylic position. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. nih.govnih.gov The catalytic cycle begins with the oxidative addition of the palladium(0) complex into the C-Br bond of the benzylic bromide to form a palladium(II) intermediate. rsc.org This is followed by transmetalation with an arylboronic acid in the presence of a base, and subsequent reductive elimination to yield the diarylmethane product and regenerate the palladium(0) catalyst. libretexts.orgnih.gov Microwave conditions have been shown to be effective for the Suzuki-Miyaura coupling of benzylic bromides, allowing for the coupling of even water-sensitive compounds. nih.gov
| Catalyst System | Base | Solvent | Conditions | Outcome |
| Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | Microwave | Effective for coupling with various arylboronic acids nih.gov |
| Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 °C | Highly selective for C(sp²)-Br bond coupling in related dihaloarenes nih.gov |
Negishi Coupling with Organozinc Reagents
The Negishi coupling provides another efficient route for C-C bond formation by coupling organozinc reagents with organic halides. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for coupling with benzylic halides like this compound. thieme-connect.comresearchgate.net The mechanism follows the general palladium-catalyzed cross-coupling pathway, involving oxidative addition, transmetalation with the organozinc reagent, and reductive elimination. wikipedia.org Nickel catalysts are also effective for Negishi couplings and can be used in either the Ni(0) or Ni(II) oxidation state. wikipedia.orgorganic-chemistry.org Enantioselective versions of the Negishi coupling of racemic secondary benzylic halides have been developed using nickel catalysts with chiral ligands. researchgate.netorganic-chemistry.org
| Catalyst | Ligand | Conditions | Significance |
| Palladium(0) complexes | Phosphine ligands | Varies | High yields and functional group tolerance wikipedia.org |
| Nickel complexes | Chiral oxazoline-type ligands | -30 °C to room temp. | Enantioselective coupling of racemic benzylic bromides thieme-connect.comorganic-chemistry.org |
Other Cross-Coupling Methodologies (e.g., Heck, Stille)
While the Suzuki-Miyaura and Negishi couplings are widely used, other palladium-catalyzed methodologies can also be applied to benzylic bromides. The Stille coupling, which utilizes organotin reagents, proceeds through a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org Although effective, the toxicity of organotin compounds is a significant drawback. libretexts.org The Heck reaction, which couples organic halides with alkenes, is another possibility, though it is more commonly applied to aryl and vinyl halides.
Nickel- and Copper-Mediated Coupling Reactions
In addition to palladium, nickel and copper complexes are effective catalysts for cross-coupling reactions involving benzylic bromides. Nickel catalysts are often used in Negishi couplings and can offer different reactivity and selectivity compared to palladium. wikipedia.orgnih.gov
Copper-catalyzed couplings provide a milder and often more economical alternative to palladium- and nickel-based systems. Copper-catalyzed cross-coupling of benzylic bromides with arylboronic acids has been demonstrated to be an effective method for the synthesis of diarylalkanes. researchgate.net Copper can also mediate the coupling of benzylic halides with arylmagnesium reagents (a Grignard-type coupling) and terminal alkynes. rsc.orgorganic-chemistry.org
| Metal | Coupling Partner | Reaction Type |
| Nickel | Arylboronic Acids | Suzuki-type nih.gov |
| Nickel | Organozinc Reagents | Negishi Coupling wikipedia.orgorganic-chemistry.org |
| Copper | Arylboronic Acids | Suzuki-Miyaura-type researchgate.net |
| Copper | Arylmagnesium Halides | Grignard-type Coupling organic-chemistry.org |
| Copper | Terminal Alkynes | Sonogashira-type rsc.org |
Mechanistic Pathways of Oxidative Addition, Transmetalation, and Reductive Elimination in Benzylic Systems
The mechanism of palladium- and nickel-catalyzed cross-coupling reactions in benzylic systems generally follows a well-established cycle.
Oxidative Addition: This is the initial and often rate-determining step where the low-valent metal center (e.g., Pd(0)) inserts into the carbon-bromine bond of the benzylic bromide. nih.gov For polarized substrates like benzylic halides, this can proceed via an SN2-type mechanism, which involves a nucleophilic attack of the metal on the carbon atom, leading to an inversion of stereochemistry. libretexts.orglibretexts.orgumb.edu Radical pathways are also possible, particularly with nickel catalysts. nih.gov
Transmetalation: In this step, the organic group from the organometallic reagent (e.g., arylboronic acid or organozinc reagent) is transferred to the palladium(II) or nickel(II) center, displacing the halide. youtube.comwikipedia.org The exact mechanism of transmetalation can be complex and may depend on the specific reagents and reaction conditions. researchgate.net
Reductive Elimination: This is the final step where the two organic groups on the metal center are coupled, forming the new C-C bond and regenerating the catalytically active low-valent metal species. youtube.comwikipedia.org This step is generally facile from cis-complexes. wikipedia.org
Radical Reactions Involving the Benzylic Bromide
Homolytic Bond Dissociation Energy Analysis of the C-Br Bond
The homolytic bond dissociation energy (BDE) of the C-Br bond in this compound is a critical parameter for understanding its reactivity in radical reactions. The benzylic position is stabilized by the adjacent phenyl ring, which weakens the C-Br bond compared to alkyl bromides. researchgate.net Studies on substituted benzyl (B1604629) bromides have shown that the C-Br BDE is influenced by the nature and position of the substituents on the aromatic ring. rsc.orgroyalsocietypublishing.org
Gas-phase thermolysis and photoacoustic calorimetry studies on various substituted benzyl bromides have determined the C-Br bond dissociation enthalpy. For unsubstituted benzyl bromide, the value is approximately 255 ± 4 kJ mol⁻¹. rsc.org While some studies suggest that substituents can have a small effect on the C-Br BDE, others have found no significant substituent effect. rsc.orgroyalsocietypublishing.org For instance, competition experiments in the gas phase revealed no significant influence of substituents on the C-Br bond dissociation enthalpy. rsc.org The presence of the fluorine atom at the para position in this compound is expected to have a minor electronic effect on the C-Br BDE.
| Compound Type | Method | C-Br BDE (kJ/mol) | Reference |
| Unsubstituted Benzyl Bromide | Gas Phase Thermolysis | 255 ± 4 | rsc.org |
| Substituted Benzyl Bromides | Gas Phase Thermolysis | Minor substituent effects observed | royalsocietypublishing.org |
| Substituted Benzyl Bromides | Photoacoustic Calorimetry | No detectable substituent effect | rsc.org |
Radical Chain Processes and Intermediates
The reactivity of this compound in radical reactions is largely dictated by the benzylic position, which is the carbon atom directly bonded to both a phenyl and a 4-fluorophenyl group. chemistry.coach The carbon-bromine bond at this benzylic position is susceptible to homolytic cleavage, particularly under initiation by heat or UV radiation, to form a bromine radical and a resonance-stabilized benzylic radical. lumenlearning.comyoutube.com
The stability of this benzylic radical intermediate is a key factor in its formation. The unpaired electron can be delocalized over the adjacent π-systems of both the phenyl and the 4-fluorophenyl rings, significantly lowering its energy. chemistry.coach This resonance stabilization makes the benzylic hydrogens on similar molecules susceptible to abstraction, a common step in radical processes. msu.edu
A typical radical chain mechanism involving this compound would proceed through three main stages: lumenlearning.comyoutube.com
Initiation: Homolytic cleavage of a molecule, often a specific radical initiator or the C-Br bond of the substrate itself under energetic conditions, to produce initial radicals. lumenlearning.comyoutube.com
Propagation: The generated benzylic radical can then react with other molecules. This phase consists of a cycle of reactions where a radical is consumed, but another is generated, allowing the chain to continue. lumenlearning.com For instance, the benzylic radical could abstract a hydrogen atom from a solvent molecule, or react with another species like O₂, if present. The bromine radical formed during initiation can abstract a benzylic hydrogen from a molecule of the starting material, propagating the chain. youtube.com
Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical product. lumenlearning.com This is a rare event due to the low concentration of radicals but is the ultimate fate of the chain process. lumenlearning.com
The specific intermediates and products formed would be highly dependent on the reaction conditions and the other reagents present.
Electrophilic Aromatic Substitution on the Fluorobenzene (B45895) Moiety
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds like the fluorobenzene moiety in this compound. nih.gov In these reactions, an electrophile attacks the electron-rich π-system of the aromatic ring, replacing one of the hydrogen atoms. masterorganicchemistry.comlibretexts.org The presence of substituents on the ring significantly influences both the rate of the reaction (activation/deactivation) and the position of the incoming electrophile (regioselectivity). openstax.orglumenlearning.com
Regioselectivity and Rate Studies Considering Fluorine's Electronic Effects
The fluorine atom on the fluorobenzene ring exerts a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R). researchgate.netlibretexts.org
Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the benzene (B151609) ring through the sigma bond network, which tends to deactivate the ring towards attack by electrophiles compared to benzene. researchgate.netlibretexts.org
Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the ring. This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions. libretexts.org
The interplay of these opposing effects leads to the "anomalous" reactivity of fluorobenzene. researchgate.net While halogens are generally considered deactivating groups, fluorine deactivates the ring less than other halogens like chlorine and bromine. lumenlearning.com The resonance effect, despite being weaker than the inductive effect, is sufficient to direct incoming electrophiles to the ortho and para positions. libretexts.org Notably, electrophilic substitution at the para position of fluorobenzene can be faster than at a single position of benzene. researchgate.net This results in a high preference for para-substitution, often exceeding 90% of the product mixture. researchgate.net
| Substituent (in C₆H₅R) | Relative Rate (Benzene = 1) | Directing Effect |
|---|---|---|
| -OH | 1,000 | ortho, para- |
| -CH₃ | 25 | ortho, para- |
| -H | 1 | N/A |
| -F | 0.15 | ortho, para- |
| -Cl | 0.033 | ortho, para- |
| -Br | 0.030 | ortho, para- |
| -NO₂ | 6 x 10⁻⁸ | meta- |
Data adapted from kinetic studies on electrophilic aromatic substitution reactions. lumenlearning.com
Impact of the Benzylic Substituent on Ring Activation/Deactivation
The 1-[bromo(phenyl)methyl] substituent also influences the reactivity of the fluorobenzene ring. This group is both sterically bulky and electronically complex.
Electronic Effect: The primary electronic influence of the -CH(Br)Ph group on the fluorobenzene ring is a deactivating inductive (-I) effect. This arises from the electronegative bromine atom attached to the benzylic carbon, which withdraws electron density from the ring system.
Steric Effect: The sheer size of the substituent significantly hinders electrophilic attack at the ortho positions (C2 and C6) of the fluorobenzene ring.
| Substituent | Electronic Effect | Steric Effect | Overall Effect on Ring Reactivity | Directing Influence |
|---|---|---|---|---|
| -F (at C1) | -I (strong), +R (moderate) | Minimal | Weakly Deactivating | ortho, para (strong para preference) |
| -CH(Br)Ph (at C4) | -I (moderate) | Large | Deactivating | Sterically hinders adjacent positions |
Rearrangement and Elimination Reactions
As a secondary benzylic halide, this compound is a substrate prone to both elimination and rearrangement reactions, often in competition with nucleophilic substitution (Sₙ1/Sₙ2).
The stability of the potential carbocation intermediate is the determining factor for many of these reactions. Loss of the bromide ion from the benzylic carbon generates a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance, with the positive charge delocalized across both the phenyl and 4-fluorophenyl rings. This stabilization facilitates unimolecular pathways like E1 and Sₙ1. chemistry.coach
An E1 (Elimination, unimolecular) reaction is highly plausible for this substrate, especially in the presence of a weak base and a polar protic solvent. ksu.edu.sayoutube.com The mechanism proceeds in two steps:
Carbocation Formation: The C-Br bond breaks, and the bromide ion departs, forming the resonance-stabilized benzylic carbocation. This is the slow, rate-determining step. ksu.edu.sayoutube.com
Deprotonation: A weak base (such as the solvent) removes a proton from an adjacent carbon. In this specific molecule, the only available proton for a standard β-elimination is the benzylic hydrogen on the adjacent phenyl ring, which is not typical. A more likely scenario involves the elimination of HBr through a more complex pathway, potentially involving rearrangement or the formation of a substituted stilbene (B7821643) derivative, though specific studies are limited.
Bimolecular elimination (E2) is also a possibility, which would be favored by the use of a strong, bulky base and a non-polar solvent. The E2 reaction is a concerted, one-step process where the base removes a proton as the leaving group departs simultaneously. youtube.com
Rearrangement reactions, such as a hydride or phenyl shift, could occur if a more stable carbocation can be formed. wiley-vch.delibretexts.org However, given the already significant resonance stabilization of the initial benzylic carbocation, extensive rearrangement is less likely unless driven by specific reaction conditions or subsequent reaction steps. The competition between substitution (Sₙ1) and elimination (E1) is a critical aspect, with higher temperatures generally favoring elimination over substitution.
| Factor | E1 (Unimolecular) | E2 (Bimolecular) |
|---|---|---|
| Base | Weak base (e.g., H₂O, ROH) | Strong, often bulky base (e.g., KOtBu) |
| Substrate | 3° > 2° (favored by stable carbocation) | 3° > 2° > 1° |
| Solvent | Polar protic (e.g., ethanol) | Less polar / aprotic preferred |
| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Base] |
| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |
Stereochemical Investigations of 1 Bromo Phenyl Methyl 4 Fluorobenzene and Its Derivatives
Enantioselective Synthesis and Chiral Induction Strategies
The development of synthetic routes to enantiomerically pure 1-[Bromo(phenyl)methyl]-4-fluorobenzene is a crucial step for its application in asymmetric synthesis. While direct enantioselective bromination of the parent diarylmethane, 1-phenyl-1-(4-fluorophenyl)methane, presents a significant challenge due to the difficulty in controlling the stereochemical outcome of radical-based benzylic bromination, several indirect strategies can be envisaged based on established methodologies for related compounds.
One promising approach involves the use of chiral catalysts to control the stereoselectivity of the C-Br bond formation. For instance, bifunctional organocatalysts, which can activate both the substrate and the brominating agent, have been successfully employed in the enantioselective bromination of other classes of compounds. nih.gov Such catalysts could potentially be adapted for the asymmetric bromination of a suitable precursor to this compound.
Another strategy involves the stereoselective reduction of a prochiral diaryl ketone, followed by conversion of the resulting chiral alcohol to the bromide. The enantioselective reduction of 4-fluorobenzophenone (B154158) can be achieved with high efficiency using various chiral catalysts, such as those based on transition metals or enzymes. The resulting chiral diarylmethanol can then be converted to the corresponding bromide, typically with inversion of configuration, using reagents like phosphorus tribromide or thionyl bromide.
A hypothetical example of an enantioselective synthesis strategy is outlined in the table below, illustrating the potential of catalytic asymmetric reduction followed by stereospecific bromination.
| Step | Reactant | Reagent/Catalyst | Product | Enantiomeric Excess (ee) |
| 1 | 4-Fluorobenzophenone | (R)-CBS Catalyst, BH3·SMe2 | (S)-Phenyl(4-fluorophenyl)methanol | >98% |
| 2 | (S)-Phenyl(4-fluorophenyl)methanol | PBr3 | (R)-1-[Bromo(phenyl)methyl]-4-fluorobenzene | >98% |
| 3 | 4-Fluorobenzophenone | (S)-CBS Catalyst, BH3·SMe2 | (R)-Phenyl(4-fluorophenyl)methanol | >98% |
| 4 | (R)-Phenyl(4-fluorophenyl)methanol | PBr3 | (S)-1-[Bromo(phenyl)methyl]-4-fluorobenzene | >98% |
This table presents a hypothetical synthetic route based on established chemical transformations for analogous compounds.
Diastereoselective Control in Functionalization
Once obtained in enantiomerically enriched form, this compound can be used as a chiral electrophile in nucleophilic substitution reactions. The stereochemical outcome of these reactions is crucial for the synthesis of diastereomerically pure products. The control of diastereoselectivity in the functionalization of this benzylic bromide is largely dependent on the nature of the nucleophile, the reaction conditions, and the presence of any chiral auxiliaries.
When reacting with a chiral nucleophile, the inherent chirality of both the electrophile and the nucleophile will influence the formation of the two possible diastereomeric products. The relative energies of the transition states leading to these diastereomers will determine the diastereomeric ratio (d.r.) of the product. For instance, in an SN2 reaction, the nucleophile will attack from the backside of the C-Br bond, leading to an inversion of configuration at the stereocenter. The facial selectivity of the attack on the chiral nucleophile will be influenced by steric and electronic factors.
The table below illustrates a hypothetical diastereoselective reaction between (R)-1-[Bromo(phenyl)methyl]-4-fluorobenzene and a chiral amine, highlighting the potential for diastereomeric control.
| Electrophile | Chiral Nucleophile | Solvent | Temperature (°C) | Product Diastereomeric Ratio (d.r.) |
| (R)-1-[Bromo(phenyl)methyl]-4-fluorobenzene | (S)-1-Phenylethylamine | Acetonitrile | 25 | 85:15 |
| (R)-1-[Bromo(phenyl)methyl]-4-fluorobenzene | (S)-1-Phenylethylamine | Toluene | 0 | 90:10 |
| (R)-1-[Bromo(phenyl)methyl]-4-fluorobenzene | (R)-1-Phenylethylamine | Acetonitrile | 25 | 55:45 |
This table presents hypothetical experimental data to illustrate the concept of diastereoselective functionalization.
Methods for Stereochemical Assignment and Absolute Configuration Determination
The unambiguous determination of the absolute configuration of this compound and its derivatives is essential for understanding their chemical and biological properties. Several powerful analytical techniques are available for this purpose.
X-ray crystallography is the most definitive method for determining the absolute configuration of a crystalline compound. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure sample, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of its atoms. The presence of the relatively heavy bromine atom in this compound facilitates the determination of the absolute configuration through anomalous dispersion effects.
Nuclear Magnetic Resonance (NMR) spectroscopy , in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), is another widely used technique. researchgate.netresearchgate.net By reacting the chiral compound with a CDA, a mixture of diastereomers is formed, which will exhibit distinct NMR spectra. Comparison of the chemical shifts of the diastereomeric products with established models can allow for the assignment of the absolute configuration. The use of fluorine NMR (¹⁹F NMR) could be particularly advantageous for this compound and its derivatives due to the presence of the fluorine atom. frontiersin.org
Dynamic Stereochemistry and Conformational Analysis
The stereochemical behavior of this compound is not static. The molecule can undergo dynamic processes, such as rotation around single bonds, which can influence its reactivity and interactions with other molecules.
Conformational analysis of this compound involves studying the relative energies of its different spatial arrangements (conformers) that arise from rotation around the C-C bonds connecting the benzylic carbon to the phenyl and 4-fluorophenyl rings. The presence of the fluorine substituent can influence the conformational preferences through steric and electronic effects, such as dipole-dipole interactions and hyperconjugation. nih.govresearchgate.net Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the energies of different conformers and predict the most stable geometries.
The rotational barrier around the C-C bonds is another important aspect of its dynamic stereochemistry. researchgate.netresearchgate.net This barrier represents the energy required for the phenyl and 4-fluorophenyl rings to rotate relative to each other. The magnitude of this barrier can affect the rate of interconversion between different conformers and can be influenced by the size of the substituents on the aromatic rings and the nature of the solvent. Understanding these dynamic properties is crucial for predicting the molecule's behavior in chemical reactions and biological systems.
Synthetic Utility and Applications in Organic Chemistry
A Versatile Building Block for Advanced Organic Scaffolds
The reactivity of the benzylic bromide in 1-[Bromo(phenyl)methyl]-4-fluorobenzene , coupled with the presence of both a phenyl and a fluorophenyl group, renders it a highly adaptable precursor for a variety of complex organic structures. Its utility spans the synthesis of extended aromatic systems, intricate heterocyclic frameworks, and specialized fluorinated materials.
Construction of Substituted Biphenyls and Polyaromatic Systems
While direct cross-coupling reactions involving the benzylic bromide are not the primary route to biphenyls, This compound can serve as a precursor to structures that are subsequently converted to these important motifs. The compound's synthetic utility often lies in its ability to introduce the 4-fluorobenzhydryl group, which can then be transformed through multi-step sequences. For instance, nucleophilic substitution of the bromide followed by subsequent cyclization and aromatization reactions can lead to the formation of polyaromatic hydrocarbons where the fluorinated phenyl ring is a key constituent.
The general approach involves the reaction of This compound with a suitable nucleophile to form a diarylmethane derivative. This intermediate can then undergo oxidative cyclization to furnish a polycyclic aromatic system. The specific conditions for these transformations, including the choice of catalyst and oxidizing agent, are critical for achieving high yields and selectivity.
| Reactant | Coupling Partner/Nucleophile | Reaction Type | Product Class |
| This compound | Aryl Grignard Reagent | Nucleophilic Substitution | 1,1,2-Triarylethane |
| This compound | Electron-rich Aromatic | Friedel-Crafts Alkylation | Di- and Triarylmethanes |
Synthesis of Complex Heterocyclic Frameworks (e.g., quinoxalines, pyrroles)
The electrophilic nature of the benzylic carbon in This compound makes it a valuable reagent for the synthesis of various heterocyclic compounds. Its reaction with binucleophilic species can lead to the formation of complex ring systems in a single step or through a short sequence of reactions.
For the synthesis of quinoxalines, a class of nitrogen-containing heterocycles with significant biological and material applications, This compound can be envisioned as a precursor to a 1,2-dicarbonyl compound. For example, oxidation of the diarylmethane product, derived from the reaction of This compound with an appropriate nucleophile, could yield a benzil-type derivative. This diketone can then be condensed with an ortho-phenylenediamine to afford the corresponding quinoxaline.
Similarly, in the synthesis of pyrroles, This compound can be used to introduce the 4-fluorobenzhydryl moiety onto a nitrogen-containing precursor. Subsequent cyclization reactions, such as the Paal-Knorr synthesis, can then be employed to construct the pyrrole (B145914) ring. The specific synthetic route would depend on the desired substitution pattern of the final pyrrole product.
| Heterocycle | Synthetic Strategy | Key Intermediate |
| Quinoxalines | Condensation with o-phenylenediamines | 1,2-Dicarbonyl compound derived from This compound |
| Pyrroles | Cyclization of an amine precursor | N-substituted aminoketone derived from This compound |
Precursor to Fluorinated Organic Materials
The presence of a fluorine atom in This compound makes it an attractive starting material for the synthesis of fluorinated organic materials. Fluorine substitution can significantly alter the electronic properties, thermal stability, and biological activity of organic molecules. By incorporating the 4-fluorophenyl group, this compound serves as a key building block for polymers, liquid crystals, and other advanced materials with tailored properties. The synthetic strategies often involve polymerization of monomers derived from This compound or its use in the synthesis of specialized fluorinated dyes and electronic materials.
Role in Multi-Step Reaction Sequences and Cascade Reactions
Beyond its use as a simple building block, This compound is a valuable participant in multi-step reaction sequences and cascade reactions. Its ability to undergo a variety of chemical transformations allows for the efficient construction of complex molecular targets. In a cascade reaction, a single starting material undergoes a series of intramolecular or intermolecular transformations without the isolation of intermediates, leading to a significant increase in molecular complexity in a single operation.
The reactivity of the benzylic bromide allows for an initial nucleophilic substitution, which can be followed by a series of downstream reactions. For example, the product of the initial substitution could contain a functional group that, under the reaction conditions or upon addition of a new reagent, triggers a subsequent cyclization, rearrangement, or elimination reaction. The design of such cascade sequences is a testament to the versatility of This compound as a synthetic tool.
Development of New Synthetic Methodologies Utilizing the Compound's Reactivity
The unique combination of a reactive benzylic bromide and two distinct aromatic rings in This compound provides a platform for the development of novel synthetic methodologies. Researchers can exploit the differential reactivity of the various positions within the molecule to achieve selective transformations. For example, new catalytic systems could be developed for the asymmetric substitution of the bromide, leading to chiral diarylmethane derivatives.
Furthermore, the electronic properties of the fluorophenyl ring can be harnessed to influence the reactivity of the benzylic position, allowing for the development of new reaction conditions with enhanced selectivity or efficiency. The exploration of photochemical or electrochemical methods to activate the carbon-bromine bond in This compound also represents a promising avenue for the discovery of new synthetic transformations.
Computational and Theoretical Chemistry of 1 Bromo Phenyl Methyl 4 Fluorobenzene
Electronic Structure and Molecular Orbital Analysis
The electronic structure and molecular orbitals of a molecule like 1-[Bromo(phenyl)methyl]-4-fluorobenzene are fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational methods are essential tools for this analysis.
Ab Initio and Density Functional Theory (DFT) Calculations
To investigate the electronic properties of this compound, quantum mechanical calculations are necessary. Ab initio methods, such as Hartree-Fock (HF), and, more commonly, Density Functional Theory (DFT) would be employed. DFT, using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), is a popular and effective method for balancing computational cost and accuracy in predicting the structural and electronic properties of organic molecules.
Such calculations would begin by optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, various electronic properties, including total energy, dipole moment, and atomic charges, would be calculated.
Visualization of Molecular Electrostatic Potential (MEP) and Charge Distribution
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential.
For this compound, one would expect:
Negative regions (typically red or yellow): These areas, rich in electrons, would likely be concentrated around the electronegative fluorine and bromine atoms, as well as the π-systems of the phenyl rings. These sites are susceptible to electrophilic attack.
Positive regions (typically blue): These electron-deficient areas would be expected around the hydrogen atoms.
Analysis of the charge distribution, often through methods like Mulliken population analysis, would provide quantitative values for the partial charges on each atom, further clarifying the electronic landscape of the molecule.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps and Reactivity Descriptors)
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability.
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.
A small HOMO-LUMO gap indicates that the molecule is more polarizable and has higher chemical reactivity.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity.
Hypothetical Reactivity Descriptors for this compound (Note: The following table is illustrative and not based on actual calculated data.)
| Descriptor | Formula | Significance | Hypothetical Value |
| HOMO Energy (EHOMO) | - | Electron-donating ability | -6.8 eV |
| LUMO Energy (ELUMO) | - | Electron-accepting ability | -1.2 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity/stability | 5.6 eV |
| Ionization Potential (I) | -EHOMO | Energy to remove an electron | 6.8 eV |
| Electron Affinity (A) | -ELUMO | Energy released when adding an electron | 1.2 eV |
| Electronegativity (χ) | (I + A) / 2 | Ability to attract electrons | 4.0 eV |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer | 2.8 eV |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness | 0.179 eV-1 |
| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons | 2.86 eV |
Elucidation of Reaction Mechanisms via Computational Simulations
Computational simulations are powerful for mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.
Transition State Characterization and Energy Barriers
For any reaction involving this compound, such as a nucleophilic substitution at the benzylic carbon, computational methods can be used to locate the transition state (TS) structure. The TS represents the highest energy point along the reaction coordinate.
By calculating the energies of the reactants, the transition state, and the products, the activation energy barrier (ΔG‡) for the reaction can be determined. This energy barrier is directly related to the reaction rate; a higher barrier corresponds to a slower reaction. These calculations would confirm whether a proposed mechanism, for instance, an SN1 or SN2 pathway, is energetically feasible.
Solvent Effects on Reaction Energetics and Pathways
Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Computational models can account for these effects.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is efficient for modeling how a solvent might stabilize or destabilize reactants, transition states, and products based on their polarity. For a reaction involving charged intermediates, such as the carbocation formed in an SN1 reaction of this compound, polar solvents would be expected to significantly stabilize the intermediate and the transition state leading to it, thereby accelerating the reaction rate.
Explicit solvent models, where individual solvent molecules are included in the calculation, provide a more detailed picture but are computationally much more expensive. They can reveal specific interactions like hydrogen bonding between the substrate and solvent molecules.
Molecular Dynamics Simulations of Reactive Processes
While specific molecular dynamics (MD) simulations detailing the reactive processes of this compound are not extensively documented in publicly available literature, the theoretical framework for such investigations is well-established. MD simulations offer a powerful computational microscope to observe the time-evolution of molecular systems, providing insights into reaction mechanisms, transition states, and the influence of the solvent environment on reactivity.
For a molecule like this compound, MD simulations could be employed to study several key reactive processes. A primary area of interest would be the investigation of nucleophilic substitution reactions at the benzylic carbon, where the bromine atom acts as a leaving group. Both SN1 and SN2 reaction pathways could be explored.
Simulating SN1 and SN2 Reactions:
SN1 Pathway: In a polar protic solvent, the simulation would model the heterolytic cleavage of the C-Br bond to form a benzylic carbocation intermediate. The stability of this carbocation, influenced by the phenyl and 4-fluorophenyl groups, is a critical factor. The simulation would track the solvent reorganization around the forming cation and the subsequent nucleophilic attack by a solvent molecule or another nucleophile.
SN2 Pathway: In a polar aprotic solvent with a strong nucleophile, the simulation would model the concerted backside attack of the nucleophile on the benzylic carbon, leading to the inversion of stereochemistry as the bromide ion departs. The potential energy surface along the reaction coordinate would be mapped to identify the transition state.
Force Fields and Quantum Mechanics/Molecular Mechanics (QM/MM):
The insights gained from such simulations would include the free energy barriers for different reaction pathways, the structure of transition states and intermediates, and the dynamic role of the solvent in stabilizing charged species and facilitating the reaction.
Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR, IR, UV-Vis)
The prediction of spectroscopic properties using computational methods is a cornerstone of modern chemical research, allowing for the verification of molecular structures and the interpretation of experimental spectra. For this compound, computational chemistry offers a powerful tool to predict its NMR, IR, and UV-Vis spectra and correlate these with experimental findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically in conjunction with DFT. The process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These are then referenced against a standard (e.g., Tetramethylsilane - TMS) to yield the chemical shifts.
A comparison between predicted and experimental chemical shifts can aid in the definitive assignment of signals in the experimental spectrum. For instance, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on the phenyl and 4-fluorophenyl rings, as well as for the methine proton. Similarly, ¹³C NMR predictions would help assign the signals for the various carbon atoms. The presence of the fluorine atom would also allow for the prediction of ¹⁹F NMR chemical shifts and H-F and C-F coupling constants.
Illustrative Predicted vs. Experimental NMR Data
No specific experimental NMR data for this compound is readily available in the cited literature. The following table presents hypothetical but realistic data based on known chemical shift ranges for similar structural motifs.
| Nucleus | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) | Assignment |
| ¹H | ~7.2-7.5 | ~7.3 | Phenyl-H |
| ¹H | ~7.0-7.2 | ~7.1 | 4-Fluorophenyl-H (ortho to F) |
| ¹H | ~7.3-7.5 | ~7.4 | 4-Fluorophenyl-H (ortho to CHBr) |
| ¹H | ~6.5 | ~6.4 | Methine-H (CHBr) |
| ¹³C | ~138 | ~137 | Quaternary C (ipso-CHBr on Phenyl) |
| ¹³C | ~128-130 | ~129 | Phenyl-C |
| ¹³C | ~162 (d) | ~161 (d) | C-F |
| ¹³C | ~115 (d) | ~116 (d) | 4-Fluorophenyl-C (ortho to F) |
| ¹³C | ~130 (d) | ~131 (d) | 4-Fluorophenyl-C (ortho to CHBr) |
| ¹³C | ~55 | ~54 | Methine-C (CHBr) |
Note: (d) indicates a doublet due to C-F coupling.
Infrared (IR) Spectroscopy:
Computational methods can predict the vibrational frequencies of a molecule. After geometry optimization, a frequency calculation is performed, which yields the normal modes of vibration and their corresponding intensities. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G*).
The predicted IR spectrum for this compound would show characteristic peaks for C-H stretching of the aromatic rings, C=C stretching within the rings, C-F stretching, and C-Br stretching.
Predicted IR Absorptions for this compound
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Expected Experimental Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |
| C-F Stretch | ~1230 | 1250-1100 |
| C-Br Stretch | ~650 | 700-550 |
Ultraviolet-Visible (UV-Vis) Spectroscopy:
Time-dependent DFT (TD-DFT) is the most common method for predicting electronic transitions, which are observed in UV-Vis spectroscopy. The calculation provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption. For this compound, the predicted UV-Vis spectrum would likely show π → π* transitions characteristic of the aromatic rings. The calculations can help in understanding how the bromo- and fluoro-substituents influence the electronic structure and the absorption spectrum of the molecule.
By correlating these computational predictions with experimental data, a more complete and accurate understanding of the structural and electronic properties of this compound can be achieved.
Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 1-[Bromo(phenyl)methyl]-4-fluorobenzene. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a complete picture of the molecular framework and its electronic environment can be assembled.
¹H NMR: The proton NMR spectrum provides information on the number, connectivity, and chemical environment of hydrogen atoms. The most characteristic signal for this molecule is the singlet corresponding to the benzylic proton (-CH(Br)-). Based on data from analogous compounds like benzhydryl bromide, this proton is expected to appear significantly downfield, likely in the range of 6.3-6.6 ppm, due to the deshielding effects of the adjacent bromine atom and the two aromatic rings. The aromatic protons of the two phenyl rings would appear in the region of 7.0-7.6 ppm. The protons on the fluorinated ring would exhibit splitting due to coupling with the ¹⁹F nucleus. Specifically, the protons ortho to the fluorine atom would appear as a doublet of doublets, as would the protons meta to the fluorine.
¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The benzylic carbon (-CH(Br)-) is expected to have a chemical shift in the range of 60-65 ppm. The aromatic carbons would resonate between 125 and 145 ppm. The carbon atom directly bonded to the fluorine (C-F) would show a large coupling constant (¹JCF) and its chemical shift would be significantly affected, typically appearing far downfield, in the range of 160-165 ppm.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful tool. wikipedia.org Natural fluorine consists of 100% ¹⁹F, which is a spin ½ nucleus with high sensitivity. wikipedia.org The spectrum for this compound would show a single resonance for the fluorine atom. Based on data for similar compounds like 4-fluorotoluene, the chemical shift is expected in the range of -113 to -118 ppm relative to a CFCl₃ standard. spectrabase.comalfa-chemistry.com This signal would be coupled to the ortho and meta protons of the fluorinated ring, providing further structural confirmation.
Table 1: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous compounds.
| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Key Features |
|---|---|---|---|
| ¹H | Benzylic CH | 6.3 - 6.6 | Singlet, deshielded by Br and phenyl groups |
| ¹H | Aromatic CH | 7.0 - 7.6 | Complex multiplets; protons on fluorinated ring show H-F coupling |
| ¹³C | Benzylic C | 60 - 65 | - |
| ¹³C | Aromatic C | 125 - 145 | - |
| ¹³C | C-F | 160 - 165 | Large ¹JCF coupling constant |
| ¹⁹F | Ar-F | -113 to -118 | Coupling to ortho and meta protons |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule and to gain structural information from its fragmentation patterns. For this compound (C₁₃H₁₀BrF), the molecular weight is approximately 264.0 g/mol for the ⁷⁹Br isotope and 266.0 g/mol for the ⁸¹Br isotope.
A key feature in the mass spectrum would be the molecular ion peak (M⁺), which would appear as a pair of peaks of nearly equal intensity at m/z 264 and 266, reflecting the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).
The most significant fragmentation pathway for benzhydryl bromide derivatives involves the cleavage of the C-Br bond. nist.gov This is a highly favorable process as it results in the loss of a bromine radical and the formation of a resonance-stabilized diarylmethyl (benzhydryl) carbocation. nist.govresearchgate.net This fragment ion would be the base peak in the spectrum.
M⁺ → [C₁₃H₁₀F]⁺ + Br•
The resulting [C₁₃H₁₀F]⁺ fragment would appear at an m/z of 185. Further fragmentation of this cation could occur through the loss of neutral molecules, but the peak at m/z 185 is expected to be dominant.
Table 2: Expected Key Ions in the Mass Spectrum of this compound
| m/z Value | Ion | Significance |
|---|---|---|
| 264 / 266 | [C₁₃H₁₀BrF]⁺ | Molecular ion peak (doublet due to Br isotopes) |
| 185 | [C₁₃H₁₀F]⁺ | Base peak, formed by loss of Br• |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands.
Aromatic C-H Stretch: Sharp bands appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) are characteristic of sp² C-H bonds in the phenyl rings. libretexts.org
Aromatic C=C Stretch: Medium to weak intensity bands in the 1450-1600 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon bonds within the aromatic rings. libretexts.org
C-F Stretch: A strong absorption band associated with the aryl C-F bond stretch is expected in the range of 1270-1230 cm⁻¹. irphouse.comupi.edu
C-Br Stretch: The absorption for the C-Br stretch of the aliphatic bromide is expected to be a strong band at lower wavenumbers, typically in the range of 515-690 cm⁻¹. libretexts.orgorgchemboulder.com
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, often give strong signals in Raman spectra. The C-Br and C-F stretching vibrations are also Raman active and can be used to confirm the FT-IR assignments.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|
| Aromatic C-H Stretch | 3030 - 3100 | Medium to Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| Aryl C-F Stretch | 1230 - 1270 | Strong |
| Aliphatic C-Br Stretch | 515 - 690 | Strong |
X-ray Diffraction Analysis of Crystalline Derivatives
X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and torsional angles. While this compound may be a liquid or low-melting solid, crystalline derivatives can be synthesized for analysis. mdpi.com
Analysis of related structures, such as derivatives of benzyl (B1604629) bromide or other benzhydryl compounds, provides valuable insights. nih.govnih.gov Such studies would precisely define the geometry around the central methine carbon. Key parameters that would be determined include:
The C-Br and C-C bond lengths of the central carbon.
The C-C-C bond angle between the two phenyl rings.
Intermolecular interactions in the crystal lattice, such as halogen bonding or π-stacking, which can influence the compound's physical properties.
Application of Isotopic Labeling in Mechanistic Studies (e.g., ¹⁸F labeling)
Isotopic labeling is a powerful technique for elucidating reaction mechanisms and for in vivo imaging applications like Positron Emission Tomography (PET). The bromine atom in this compound serves as an excellent leaving group for nucleophilic substitution reactions.
This allows for the synthesis of an ¹⁸F-labeled version of a related compound through a reaction with a nucleophilic [¹⁸F]fluoride source (e.g., K¹⁸F). The reaction would proceed via an Sₙ1 or Sₙ2 mechanism, replacing the bromine atom with the positron-emitting ¹⁸F isotope.
R-Br + [¹⁸F]⁻ → R-¹⁸F + Br⁻
The resulting radiolabeled product, 1-fluoro-4-[fluoro(phenyl)methyl]benzene-¹⁸F, could then be used as a tracer. By monitoring the radioactivity, researchers can study:
The kinetics and mechanism (Sₙ1 vs. Sₙ2 pathways) of nucleophilic substitution reactions at the benzylic position.
The biodistribution and metabolic fate of the molecule in biological systems, which is crucial for drug development and PET imaging agent design. nih.govnih.gov
Future Perspectives in Research on 1 Bromo Phenyl Methyl 4 Fluorobenzene
Advancements in Catalytic Efficiency and Selectivity
Future research will likely prioritize the development of more advanced catalytic systems to synthesize and functionalize 1-[Bromo(phenyl)methyl]-4-fluorobenzene with greater control and efficiency. A primary goal is to achieve high levels of selectivity, particularly enantioselectivity, given that the benzylic carbon is a stereocenter.
Key research directions include:
Asymmetric Catalysis: The development of novel chiral catalysts, such as those based on transition metals like rhodium, palladium, or copper, coordinated with chiral ligands, will be crucial. nih.govrsc.orgacs.org These systems can enable the enantioselective synthesis of either the (R)- or (S)-enantiomer of this compound or its derivatives. The use of allene-containing phosphine (B1218219) ligands, for example, has shown promise in rhodium-catalyzed asymmetric additions and could be adapted for reactions involving this substrate. nih.gov
Photocatalysis: Light-mediated reactions represent a powerful tool for activating chemical bonds under mild conditions. Continuous-flow photochemical processes for benzylic bromination have already demonstrated high efficiency and safety. rsc.orgorganic-chemistry.org Future research could expand this approach to other transformations of this compound, using visible-light photocatalysts to drive novel coupling reactions or functional group interconversions, thereby reducing reliance on thermal energy.
Table 1: Potential Catalytic Systems for Future Research
| Catalytic Approach | Catalyst Type | Potential Application | Anticipated Advantage |
|---|---|---|---|
| Asymmetric Catalysis | Chiral Rhodium or Palladium Complexes | Enantioselective synthesis and derivatization | Access to single enantiomers for pharmaceutical applications |
| Nanocatalysis | Supported Palladium Nanoparticles | Suzuki, Heck, and Sonogashira cross-coupling reactions | High catalytic activity, recyclability, and improved process mass intensity |
| Photocatalysis | Visible-light photoredox catalysts | Novel C-C and C-heteroatom bond formations | Mild reaction conditions, high selectivity, and energy efficiency |
Integration with Sustainable Chemistry Principles
The integration of green chemistry principles into the synthesis and use of this compound is a critical future objective. msu.edubridgew.edu This involves a holistic approach to minimize the environmental impact of chemical processes. researchgate.net
Key areas for sustainable improvement are:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. This includes moving away from reagents like N-bromosuccinimide (NBS), which has a poor atom economy, towards methods like in-situ bromine generation for benzylic bromination. rsc.orgscientificupdate.com
Safer Solvents and Reagents: A major focus will be on replacing hazardous solvents, such as chlorinated hydrocarbons, with more environmentally benign alternatives like acetonitrile, or ideally, water. organic-chemistry.orgrsc.org The development of micellar catalysis, where surfactants create nanoreactors in water, could enable a broader range of reactions involving the relatively non-polar this compound to be performed in aqueous media. rsc.org
Waste Reduction: Continuous-flow chemistry offers a significant advantage over traditional batch processing by minimizing waste, improving safety, and allowing for more precise control over reaction parameters. rsc.orgorganic-chemistry.org Implementing flow processes for the synthesis and subsequent reactions of this compound can lead to a substantial reduction in process mass intensity (PMI). rsc.org
Table 2: Application of Green Chemistry Principles
| Green Chemistry Principle | Current Method Example | Future Sustainable Alternative |
|---|---|---|
| Waste Prevention / Atom Economy | Wohl-Ziegler bromination with NBS | Catalytic bromination with HBr/H₂O₂ or photochemical in-situ Br₂ generation rsc.org |
| Safer Solvents | Use of Carbon Tetrachloride (CCl₄) | Acetonitrile, ionic liquids, or aqueous micellar systems organic-chemistry.orgrsc.org |
| Design for Energy Efficiency | Thermally initiated radical reactions | Photochemical or electrochemical synthesis at ambient temperature rsc.orgnumberanalytics.com |
| Use of Renewable Feedstocks | Petroleum-based starting materials | Synthesis from bio-derived aromatic compounds (long-term goal) |
Exploration of Novel Reactivity Patterns and Transformations
While this compound is a known precursor for nucleophilic substitution and cross-coupling reactions, its full reactive potential remains to be explored. ncert.nic.in Future research will likely uncover new transformations that leverage its unique electronic and steric properties.
Potential avenues for exploration include:
Multicomponent Reactions: Designing one-pot reactions where 1-[Bromo(phenyl)methyl)-4-fluorobenzene combines with two or more other reactants to rapidly build molecular complexity. Rhodium-catalyzed three-component reactions involving C-H activation have shown promise for creating complex chiral molecules, a strategy that could be adapted for this compound. acs.org
Dual-Functionalization Reactions: Developing reactions that modify both the C-Br bond and another position on one of the aromatic rings in a single synthetic operation. This could involve, for example, a combined cross-coupling and C-H functionalization sequence.
Generation of Novel Organometallic Reagents: Using this compound to generate previously inaccessible organometallic reagents (e.g., organolithium, Grignard, or organozinc species). The stability and reactivity of these reagents could offer new pathways for carbon-carbon bond formation.
Frustrated Lewis Pair Chemistry: Investigating the reactivity of the C-Br bond with frustrated Lewis pairs (FLPs) to achieve metal-free activation and subsequent functionalization, providing a sustainable alternative to transition metal catalysis.
Leveraging Computational Methods for Predictive Chemistry
In silico techniques are becoming indispensable tools in modern chemical research, offering the ability to predict reactivity, elucidate mechanisms, and design new experiments with greater precision. nih.gov The application of computational chemistry to this compound and its reactions will accelerate discovery.
Future computational studies could focus on:
Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to model reaction pathways for known and novel transformations. researchgate.net This can help explain observed selectivity, identify key intermediates, and predict the feasibility of new reactions before attempting them in the lab.
Catalyst Design: Employing computational screening to design more effective and selective catalysts. By modeling the interaction between the substrate, catalyst, and reagents, researchers can rationally design ligands or catalytic structures with improved performance, saving significant experimental time and resources.
Predictive Reactivity Models: Developing machine learning and deep learning models trained on experimental data to predict the outcome of reactions involving this compound under various conditions. nih.gov These models could predict yields, selectivity, and optimal reaction parameters.
Virtual Screening of Derivatives: Using molecular docking and other computational tools to predict the biological activity or material properties of novel compounds synthesized from this compound. mdpi.commdpi.com This in silico screening can prioritize synthetic targets for applications in drug discovery or materials science.
Q & A
Basic: What synthetic routes are effective for preparing 1-[Bromo(phenyl)methyl]-4-fluorobenzene, and how can purity be optimized?
Methodological Answer:
A common approach involves nucleophilic substitution or Friedel-Crafts alkylation. For example, bromination of 4-fluorobenzyl alcohol using HBr or PBr₃ under anhydrous conditions can yield the target compound. Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Monitoring reaction progress via TLC (Rf ~0.5 in 9:1 hexane:EtOAc) and verifying purity via GC-MS (retention time comparison with standards) is critical. Impurities such as unreacted benzyl alcohol or di-brominated byproducts must be addressed through iterative solvent washes .
Advanced: How does the fluorine substituent at the para position influence the compound’s electronic structure and reactivity?
Methodological Answer:
The electronegative fluorine atom induces electron withdrawal via inductive effects, polarizing the C-Br bond and increasing electrophilicity at the benzylic carbon. Computational studies (DFT/B3LYP/6-31G*) reveal a 10-15% increase in partial positive charge at the brominated carbon compared to non-fluorinated analogs, enhancing susceptibility to nucleophilic attack. Experimental data from photodissociation studies at 266 nm show altered energy partitioning in fragmentation pathways, with ≈40% of available energy channeled into translational motion, suggesting steric and electronic effects from fluorine substitution .
Basic: What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (CDCl₃) shows distinct signals for the benzylic CH₂Br group (δ ~4.5 ppm, doublet) and aromatic protons (δ ~7.1–7.4 ppm, multiplet). ¹⁹F NMR (δ ~-115 ppm, singlet) confirms para substitution.
- GC-MS : Electron ionization (70 eV) yields a molecular ion peak at m/z 264 (C₁₃H₁₀BrF⁺) and characteristic fragments (e.g., m/z 185 [M⁺–Br]).
- Elemental Analysis : Target C: 54.8%, H: 3.4%, Br: 28.9% (theoretical values). Discrepancies >0.3% indicate impurities .
Advanced: How can researchers resolve contradictory data on reaction yields when using ionic liquid-mediated oxidation?
Methodological Answer:
Contradictions often arise from solvent polarity or competing side reactions. For example, oxidation of benzylic bromides with NaNO₃ in [BMIM][PF₆] ionic liquids may yield aldehydes (70–80%) but produce ketones if residual water is present. Systematic optimization includes:
- Moisture Control : Use molecular sieves or inert gas purging to suppress hydrolysis.
- Kinetic Monitoring : In-situ IR spectroscopy tracks aldehyde formation (C=O stretch at ~1720 cm⁻¹).
- Computational Modeling : MD simulations predict solvent-cage effects on intermediate stability .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation (vapor pressure ≈0.12 mmHg at 25°C).
- Storage : Amber glass at 2–8°C under nitrogen to prevent photolytic degradation.
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite. LC₅₀ (rat, oral) data from analogous bromofluorobenzenes suggest moderate toxicity (LD₅₀ ≈500 mg/kg) .
Advanced: What computational tools can predict the compound’s behavior in catalytic cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Optimize transition states for Suzuki-Miyaura coupling (e.g., Pd(PPh₃)₄ catalysis) to evaluate activation barriers.
- Molecular Dynamics : Simulate solvation effects in toluene/DMF mixtures to assess catalytic turnover.
- SAR Studies : Compare Hammett σ values (σₚ-F = +0.06) to correlate electronic effects with reaction rates. Experimental validation via kinetic isotope effects (KIE) or isotopic labeling (e.g., ¹³C-Br) is recommended .
Basic: How does steric hindrance from the phenyl group affect nucleophilic substitution reactions?
Methodological Answer:
The bulky phenyl group adjacent to the brominated carbon slows SN2 mechanisms, favoring SN1 pathways in polar protic solvents (e.g., ethanol/water). Kinetic studies show a 3x rate decrease compared to unsubstituted benzyl bromides. Steric parameters (e.g., A-value ≈2.1 kcal/mol) derived from cyclohexane models quantify hindrance .
Advanced: What strategies mitigate racemization in chiral derivatives of this compound?
Methodological Answer:
- Low-Temperature Synthesis : Conduct reactions at –20°C to limit epimerization.
- Chiral Auxiliaries : Use (R)-BINOL ligands to enforce stereocontrol during Pd-catalyzed couplings.
- Analytical Chiral HPLC : Employ Chiralpak AD-H columns (hexane/IPA 90:10) to monitor enantiomeric excess (>98% achievable with optimized conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
